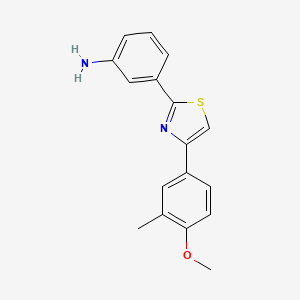
Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with tert-butyl chloroformate to form the Boc-protected benzylamine. This intermediate is then reacted with 3-(2-bromoethyl)pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Free amine.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. This compound can also interact with various molecular targets, such as enzymes and receptors, through its benzyl and pyrrolidine moieties .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but contains an ethanolamine moiety instead of a pyrrolidine ring.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound with a hydroxyethyl group.
Uniqueness
Benzyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate is unique due to its combination of a benzyl group, a Boc-protected amino group, and a pyrrolidine ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C19H28N2O4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-11-9-15-10-12-21(13-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |
InChI Key |
PCYBREMPUMKNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)


![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)

![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)
